molecular formula C18H21NO5 B291256 N,2-bis(3,4-dimethoxyphenyl)acetamide

N,2-bis(3,4-dimethoxyphenyl)acetamide

Cat. No. B291256
M. Wt: 331.4 g/mol
InChI Key: PGVZNQXJPTVWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(3,4-dimethoxyphenyl)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amphetamine-like stimulants and has been investigated for its potential applications in various fields, including pharmacology, neuroscience, and sports science.

Mechanism of Action

N,2-bis(3,4-dimethoxyphenyl)acetamide is a sympathomimetic compound that acts as a central nervous system stimulant. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N,2-bis(3,4-dimethoxyphenyl)acetamide also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
N,2-bis(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and respiratory rate. N,2-bis(3,4-dimethoxyphenyl)acetamide also increases the release of glucose from the liver, providing the body with more energy. It has been shown to increase the levels of certain hormones, including adrenaline and cortisol. N,2-bis(3,4-dimethoxyphenyl)acetamide has also been shown to increase the levels of lactate in the body, which can lead to fatigue and muscle soreness.

Advantages and Limitations for Lab Experiments

N,2-bis(3,4-dimethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective stimulant that can be used to study the effects of sympathetic nervous system activation. N,2-bis(3,4-dimethoxyphenyl)acetamide is also relatively easy to synthesize and can be obtained in high purity. However, N,2-bis(3,4-dimethoxyphenyl)acetamide has some limitations. It is a controlled substance in some countries, which can make it difficult to obtain. N,2-bis(3,4-dimethoxyphenyl)acetamide also has potential health risks, including cardiovascular and neurological effects.

Future Directions

There are several future directions for N,2-bis(3,4-dimethoxyphenyl)acetamide research. One area of interest is the development of new drugs based on N,2-bis(3,4-dimethoxyphenyl)acetamide that have improved efficacy and safety profiles. Another area of interest is the investigation of the long-term effects of N,2-bis(3,4-dimethoxyphenyl)acetamide use on cognitive function, mood, and physical performance. Finally, N,2-bis(3,4-dimethoxyphenyl)acetamide could be studied in combination with other compounds to determine if it has synergistic effects.

Synthesis Methods

N,2-bis(3,4-dimethoxyphenyl)acetamide can be synthesized by reacting 3,4-dimethoxybenzaldehyde with methylamine and acetic anhydride. The reaction produces N,2-bis(3,4-dimethoxyphenyl)acetamide as a white crystalline powder. The purity of N,2-bis(3,4-dimethoxyphenyl)acetamide can be improved by recrystallization from ethanol.

Scientific Research Applications

N,2-bis(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in pharmacology, neuroscience, and sports science. It has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. N,2-bis(3,4-dimethoxyphenyl)acetamide has also been studied for its effects on cognitive function, mood, and physical performance.

properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

N,2-bis(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H21NO5/c1-21-14-7-5-12(9-16(14)23-3)10-18(20)19-13-6-8-15(22-2)17(11-13)24-4/h5-9,11H,10H2,1-4H3,(H,19,20)

InChI Key

PGVZNQXJPTVWCO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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